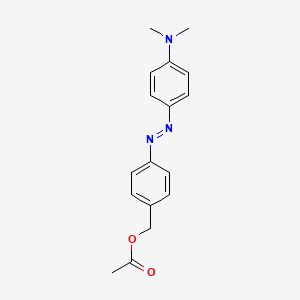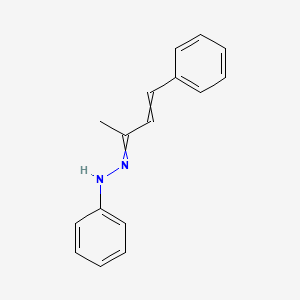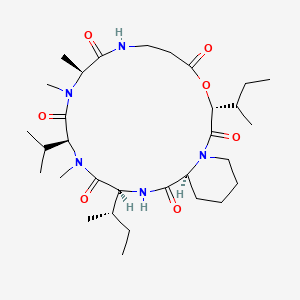
Destruxin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Destruxin B1 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. This compound, along with other destruxins, has been extensively studied for its diverse biological activities, including insecticidal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of destruxin B1 involves Shiina’s macrolactonization as a key reaction. Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution has been successful . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Destruxin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Destruxin B1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclodepsipeptides and their synthetic analogs.
Biology: Investigated for its role in insect-pathogen interactions and its effects on insect immune systems.
Medicine: Exhibits antitumor activity by inhibiting the Wnt/β-catenin signaling pathway and inducing apoptosis in hepatocellular carcinoma cells.
Mechanism of Action
Destruxin B1 is part of a family of destruxins, which include destruxin A, C, D, E, and their analogs . Compared to other destruxins, this compound is unique in its specific inhibition of the Wnt/β-catenin signaling pathway and its potent antitumor activity . Other destruxins, such as destruxin A, primarily exhibit insecticidal and immunosuppressive activities .
Comparison with Similar Compounds
- Destruxin A
- Destruxin C
- Destruxin D
- Destruxin E
- Destruxin F
Properties
CAS No. |
79386-01-9 |
|---|---|
Molecular Formula |
C31H53N5O7 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-3-butan-2-yl-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H53N5O7/c1-10-19(5)24-29(40)35(9)25(18(3)4)30(41)34(8)21(7)27(38)32-16-15-23(37)43-26(20(6)11-2)31(42)36-17-13-12-14-22(36)28(39)33-24/h18-22,24-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20?,21-,22-,24-,25-,26+/m0/s1 |
InChI Key |
ZUCXDCRAVWYPSD-YAZLVPKGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N1)C(C)CC)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)C(C)CC)C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


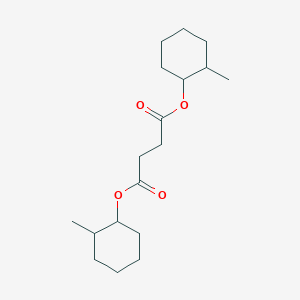
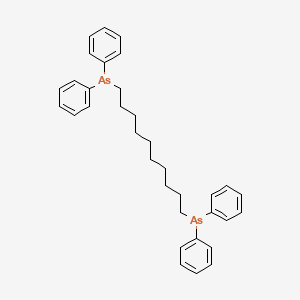

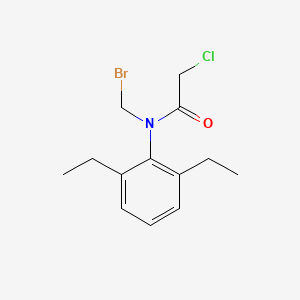
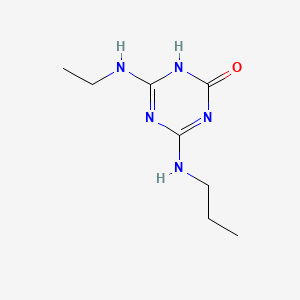

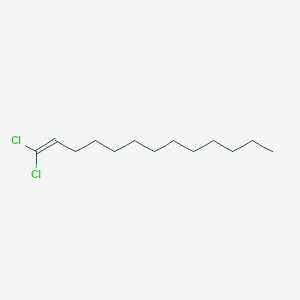
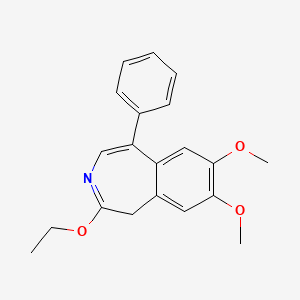

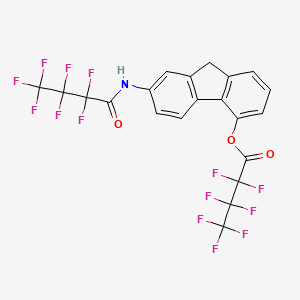
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
